molecular formula C7H6ClIO B13142809 2-Chloro-4-iodo-5-methylphenol

2-Chloro-4-iodo-5-methylphenol

Cat. No.: B13142809
M. Wt: 268.48 g/mol
InChI Key: LXAJLIUIPFXCRQ-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-5-methylphenol is an organohalide compound that belongs to the class of halophenols It is characterized by the presence of chlorine and iodine atoms attached to a phenol ring, along with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-5-methylphenol can be achieved through several methods. One common approach involves the iodination of 2-chloro-5-methylphenol. This process typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous alcohol solvent . The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective iodination at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the purity of the final product are critical factors in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodo-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted phenols depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized phenolic compounds.

    Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Chloro-4-iodo-5-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity to these targets. The compound may exert its effects through pathways involving oxidative stress or disruption of cellular processes .

Properties

Molecular Formula

C7H6ClIO

Molecular Weight

268.48 g/mol

IUPAC Name

2-chloro-4-iodo-5-methylphenol

InChI

InChI=1S/C7H6ClIO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3

InChI Key

LXAJLIUIPFXCRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)Cl)O

Origin of Product

United States

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